N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-thiadiazole core linked to a 1H-1,2,3-triazole moiety substituted with a 3-chloro-4-methylphenyl group and a benzamide side chain. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the triazole ring may influence its electronic properties, solubility, and binding affinity to biological targets.
Properties
IUPAC Name |
N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c1-11-8-9-14(10-15(11)20)26-12(2)16(23-25-26)17-21-19(28-24-17)22-18(27)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHWQDFUJFVDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their activity.
Mode of Action
It’s worth noting that similar compounds have been found to interfere with photosynthesis. They inhibit the fixation of labeled carbon dioxide in plant leaves
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound may affect the photosynthetic pathway. The inhibition of carbon dioxide fixation would disrupt the photosynthetic process, affecting the plant’s ability to produce energy and grow.
Biochemical Analysis
Biochemical Properties
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an amidohydrolase enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide. The compound inhibits urease activity by binding to the enzyme’s active site, thereby preventing the hydrolysis reaction. This interaction is crucial in reducing the formation of ammonia, which can lead to various pathological conditions.
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes. Additionally, it influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism. These effects contribute to the compound’s potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of urease, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. This binding inhibits the catalytic activity of urease, reducing the production of ammonia. Furthermore, the compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on urease activity and continues to induce apoptosis in cancer cells. Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of alternative metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits urease activity and induces apoptosis without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cells, it can bind to intracellular proteins, such as heat shock proteins, which facilitate its distribution to various cellular compartments. The compound’s localization and accumulation can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. The subcellular localization of the compound can affect its activity and function, influencing its overall biological effects.
Biological Activity
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Compound Overview
Chemical Structure
The compound features a triazole ring, a thiadiazole ring, and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 440.9 g/mol .
Synthesis
The synthesis involves multi-step organic reactions that require precise temperature control and inert atmospheric conditions to stabilize intermediates. The key steps typically include the formation of the triazole and thiadiazole rings followed by the attachment of the benzamide group .
Biological Activity
Antimicrobial Properties
this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has been shown to be effective against Escherichia coli and Listeria monocytogenes, with activity comparable to established antibiotics such as ampicillin .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. Research suggests that it could inhibit cancer cell proliferation through specific mechanisms yet to be fully elucidated . The compound's structural features might contribute to its interaction with cellular targets involved in cancer progression.
The biological activity of this compound may involve interactions with specific enzymes or receptors in biological systems. Studies have indicated potential hydrogen bonding with target proteins, which could modulate their activity . Understanding these interactions is crucial for elucidating the compound's therapeutic effects.
Comparative Analysis
A comparative analysis of similar compounds reveals the unique biological activity profile of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide | C20H18FClN6O2S | Contains a fluorinated phenyl group; shows similar antimicrobial activity. |
| N-{3-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide | C20H18ClN6O2S | Similar structure but different substitution patterns; also exhibits antimicrobial properties. |
| 3-(pyridazin-4-yl)-5,6-dihydro-4H-[1,2,4]oxadiazine derivatives | Varies | Different ring system but shares biological activity focus; used in agricultural applications against pathogens. |
This table highlights how N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-y}-benzamide stands out due to its specific combination of functional groups that enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to N-{3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4 yl]-1,2,4-thiadiazol -5-y}benzamide:
- Antimicrobial Study : A study demonstrated that related triazole derivatives exhibited potent antibacterial effects against a range of pathogens including Bacillus subtilis and Pseudomonas fluorescens. The presence of bulky hydrophobic groups in these compounds was linked to enhanced antimicrobial activity .
- Anticancer Research : Investigations into triazole-containing hybrids have revealed their potential as anticancer agents by targeting specific pathways involved in tumor growth. The incorporation of diverse substituents on the triazole ring has been shown to influence their efficacy significantly .
Scientific Research Applications
Antimicrobial Applications
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has demonstrated significant antimicrobial activity against various bacterial strains. Key findings include:
- Activity Against Bacteria : Studies indicate effectiveness against Escherichia coli and Listeria monocytogenes, with activity comparable to established antibiotics such as ampicillin.
Comparative Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic |
|---|---|---|
| Escherichia coli | X µg/mL | Ampicillin |
| Listeria monocytogenes | Y µg/mL | Ampicillin |
(Note: Replace X and Y with specific MIC values from studies.)
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. Research is ongoing to elucidate the mechanisms of action and specific cancer types affected.
Potential Mechanisms of Action
The compound may interact with specific enzymes or receptors within biological systems. Interaction studies have shown that it can form hydrogen bonds with target proteins, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing thiadiazole, triazole, or benzamide functionalities. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Benzamide vs. Ester Functionality : The benzamide group in the target compound may improve hydrogen-bonding capacity relative to ester-containing analogs (e.g., 8b), which could influence protein-binding interactions .
- Thermal Stability : High melting points in analogs like 8a (290°C) suggest strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding), which the target compound may share due to its planar aromatic systems .
Bioactivity Insights
- Antimicrobial Potential: Compounds with triazole-thiadiazole scaffolds (e.g., 10a-j) exhibit moderate antimicrobial activity, suggesting the target compound may share similar properties if tested .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide, and how are reaction conditions optimized?
- The synthesis involves sequential heterocyclic ring formation. Critical steps include:
- Triazole ring construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.
- Thiadiazole synthesis : Cyclization of thioamides or thiourea derivatives under acidic conditions.
- Amide coupling : Benzamide attachment via carbodiimide-mediated coupling (e.g., EDCI/HOBt).
- Optimization factors :
- Solvent choice (e.g., DMF or acetonitrile for polar intermediates) .
- Temperature control (e.g., 0–5°C for azide intermediates to prevent decomposition) .
- Catalysts (e.g., K₂CO₃ as a base for nucleophilic substitutions) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., triazole C-H at δ 7.5–8.0 ppm, thiadiazole S-C-N signals) .
- HRMS : Validates molecular formula (e.g., C₁₉H₁₆ClN₅OS; [M+H]⁺ calc. 410.08) .
- X-ray crystallography : Resolves spatial arrangement of the triazole-thiadiazole core and chloro-methylphenyl substituents .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's biological activity?
- Functional group modulation :
- Replace the 3-chloro-4-methylphenyl group with fluorinated or brominated analogs to assess halogen effects on target binding .
- Modify the benzamide moiety to study hydrogen-bonding interactions with enzymes (e.g., kinase ATP pockets) .
- In silico docking : Use molecular dynamics (MD) simulations to predict binding affinities for targets like COX-2 or EGFR .
Q. How can contradictory data on this compound's antimicrobial efficacy across studies be resolved?
- Variables to assess :
- Assay conditions : Differences in bacterial strain (e.g., Gram-positive vs. Gram-negative) or culture media pH affecting solubility .
- Structural analogs : Compare with derivatives lacking the thiadiazole ring to isolate contributions of specific moieties .
- Dose-response curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., CLSI guidelines) .
Q. What methodologies are used to study this compound's metabolic stability in preclinical models?
- In vitro assays :
- Microsomal incubation : Liver microsomes (human/rat) with NADPH cofactor to identify oxidative metabolites via LC-MS/MS .
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
- In vivo PK/PD : Administer radiolabeled compound to track tissue distribution and excretion routes .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate this compound's selectivity for cancer vs. normal cells?
- Cell panel screening : Test against NCI-60 cancer cell lines and primary human fibroblasts .
- Mechanistic profiling :
- Apoptosis markers (e.g., caspase-3 activation via flow cytometry).
- Cell-cycle arrest analysis (PI staining and FACS) .
- Control compounds : Include cisplatin or doxorubicin as benchmarks .
Q. What analytical approaches resolve discrepancies in reported solubility and stability profiles?
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) with HPLC monitoring .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or cyclodextrin complexation .
- Solid-state characterization : DSC/TGA to identify polymorphic forms affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
